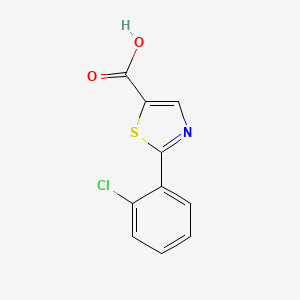

2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid

Description

2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUVOOGGOGDFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

It seems that you are asking about the applications of "2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid," not "2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid." There is information available on the benzoxazole derivative, but not the thiazole derivative.

Scientific Research Applications of 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is a compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

It serves as a building block in the synthesis of complex molecules.

Biology

This compound is investigated for potential biological activities, such as antimicrobial or anticancer properties. Case studies have shown that modifications to the benzoxazole ring can significantly enhance cytotoxicity in cancer models, with some derivatives demonstrating dual-action potential against inflammation and cancer.

Medicine

It is explored as a potential drug candidate for various therapeutic applications. Its mechanism of action in medicinal chemistry involves interacting with molecular targets like enzymes or receptors, modulating their activity. The benzoxazole ring facilitates binding to biological targets through hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-1,3-thiazole-5-carboxylic acid: Lacks the chlorine substituent, resulting in different chemical and biological properties.

2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

2-(2-Methylphenyl)-1,3-thiazole-5-carboxylic acid:

Uniqueness

The presence of the chlorophenyl group in 2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid imparts unique properties, such as enhanced reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and development in various fields.

Biological Activity

2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring and a chlorophenyl group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 253.70 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study showed that derivatives of this compound demonstrated good to excellent antibacterial activity against various strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

The mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The chlorophenyl group enhances binding affinity to these targets, leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 10 µM

- A549 (Lung Cancer) : IC50 = 15 µM

- HeLa (Cervical Cancer) : IC50 = 12 µM

These results indicate that the compound possesses significant anticancer properties, comparable to standard chemotherapeutic agents .

Other Biological Activities

In addition to antimicrobial and anticancer effects, research has suggested that this compound may act as a negative allosteric modulator of AMPA receptors, which are involved in excitatory neurotransmission in the brain. This property could have implications for neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid?

- Methodology : The synthesis typically involves cyclization reactions between 2-chlorophenyl-substituted precursors and thiourea derivatives under acidic or basic conditions. For example, condensation of 2-chloroacetophenone derivatives with thiourea, followed by oxidation or hydrolysis to introduce the carboxylic acid moiety. Purity optimization often requires recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane gradients) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm product identity using FTIR (C=O stretch at ~1700 cm⁻¹) and LC-MS (exact mass: 239.67 g/mol) .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent system (e.g., DMSO/water) and collect diffraction data using a Mo-Kα radiation source (λ = 0.71073 Å). Refinement is performed using SHELXL for small-molecule structures, with emphasis on resolving disorder in the chlorophenyl ring .

- Validation : Cross-check with computational models (DFT-optimized geometries) and validate hydrogen bonding networks (e.g., carboxylic acid dimerization) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) for purity assessment (retention time ~8.2 min).

- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 7.4–8.1 ppm) and a thiazole proton (δ 8.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm [M+H]+ at m/z 240.00205 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Design : Synthesize analogs with substitutions on the chlorophenyl ring (e.g., fluoro, methyl) or modifications to the thiazole core (e.g., esterification of the carboxylic acid). Screen for biological activity (e.g., enzyme inhibition) using dose-response assays.

- Data Interpretation : Correlate electronic effects (Hammett σ values) or steric bulk (Taft parameters) with activity trends. Computational docking (AutoDock Vina) can predict binding modes to target proteins .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous or lipid environments (GROMACS/AMBER) to study aggregation or membrane permeability .

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Resolution :

- Experimental Reproducibility : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperature (25°C vs. 37°C). Use dynamic light scattering (DLS) to detect aggregation.

- Data Cross-Validation : Compare with structurally similar compounds (e.g., 2-(3-chlorophenyl)-thiazole analogs) and consult thermodynamic solubility models .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Approaches :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during thiazole ring formation .

Data Contradiction and Validation

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

- Action Plan :

- Solvent Effects : Re-run NMR in standardized deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

- Paramagnetic Impurities : Use chelating agents (EDTA) to eliminate metal ion interference.

- Collaborative Validation : Share raw data with third-party labs for independent analysis .

Q. What experimental controls are critical for reproducibility in biological assays involving this compound?

- Controls :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.